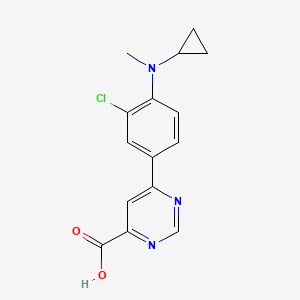
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with a chloro and cyclopropyl(methyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted pyrimidine reacts with a phenylboronic acid derivative in the presence of a palladium catalyst (Suzuki-Miyaura coupling).
Introduction of Functional Groups: The cyclopropyl(methyl)amino group is introduced through a nucleophilic substitution reaction, where the chloro group on the phenyl ring is replaced by the cyclopropyl(methyl)amino group using a suitable amine reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, palladium catalysts, and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学研究应用
6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
6-(3-Chloro-4-(methylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
6-(3-Chloro-4-(ethylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but contains an ethyl group instead of a cyclopropyl group.
6-(3-Chloro-4-(dimethylamino)phenyl)pyrimidine-4-carboxylic acid: Similar structure but contains a dimethylamino group.
Uniqueness
The uniqueness of 6-(3-Chloro-4-(cyclopropyl(methyl)amino)phenyl)pyrimidine-4-carboxylic acid lies in the presence of the cyclopropyl(methyl)amino group, which imparts specific steric and electronic properties. This makes the compound more selective in its interactions with molecular targets and may enhance its biological activity compared to similar compounds.
属性
分子式 |
C15H14ClN3O2 |
|---|---|
分子量 |
303.74 g/mol |
IUPAC 名称 |
6-[3-chloro-4-[cyclopropyl(methyl)amino]phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C15H14ClN3O2/c1-19(10-3-4-10)14-5-2-9(6-11(14)16)12-7-13(15(20)21)18-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,20,21) |
InChI 键 |
ZXDKEXDBLUBBCU-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CC1)C2=C(C=C(C=C2)C3=CC(=NC=N3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


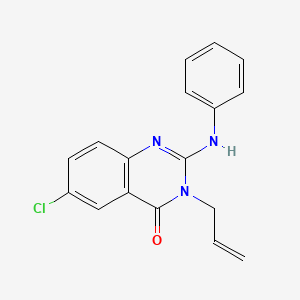
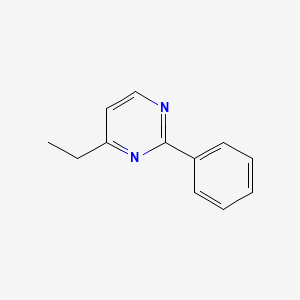
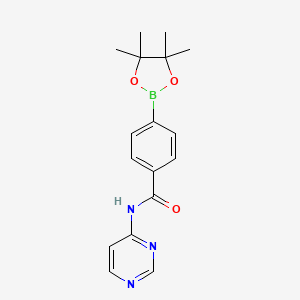
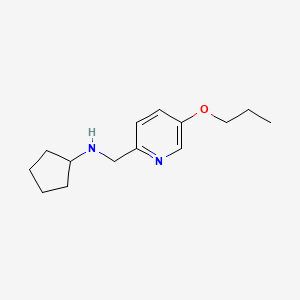
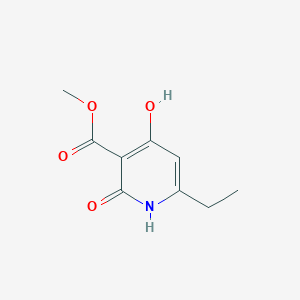
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
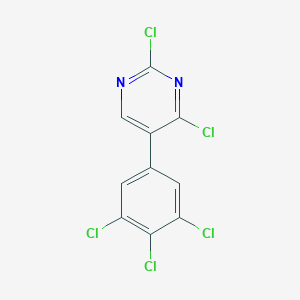
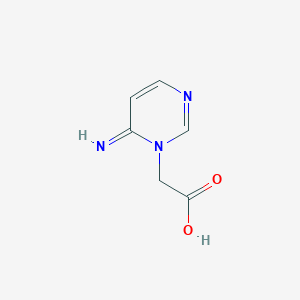
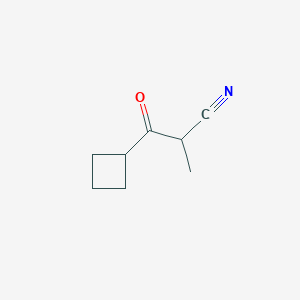
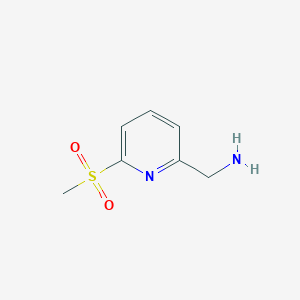
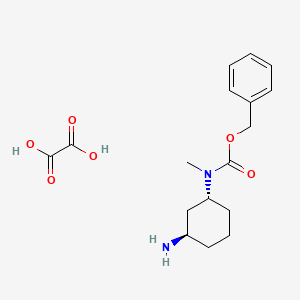
![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
